molecular formula C15H14FNO3 B13000677 Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13000677
M. Wt: 275.27 g/mol
InChI Key: UJDIDYVLJJZEKC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and contains both an amino group and a fluorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate typically involves a multi-step process:

    Starting Material: The synthesis begins with the preparation of 5-amino-2-hydroxybenzoic acid.

    Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-amino-2-hydroxybenzoate.

    Fluorobenzylation: The hydroxyl group of methyl 5-amino-2-hydroxybenzoate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the fluorobenzyl ether group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-hydroxybenzoate: Lacks the fluorobenzyl ether group, which may affect its reactivity and applications.

    Methyl 5-nitro-2-((2-fluorobenzyl)oxy)benzoate: Contains a nitro group instead of an amino group, which can significantly alter its chemical properties and biological activity.

    Methyl 5-amino-2-((2-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.

Uniqueness

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of both an amino group and a fluorobenzyl ether group. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14FNO3C_{15}H_{14}FNO_3, with a molecular weight of 275.28 g/mol. Its structure features:

  • Amino group : Contributing to nucleophilic properties.
  • Methyl ester group : Susceptible to hydrolysis.
  • Fluorobenzyl moiety : Potentially enhancing reactivity and biological activity due to the presence of fluorine.

These functional groups suggest that the compound may exhibit significant pharmacological properties, similar to other benzamide derivatives known for anti-inflammatory and anticancer activities.

Comparison with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-amino-2-fluorobenzoateAmino group and fluorine substitutionSimpler structure without the benzyl ether
Methyl 4-amino-3-(trifluoromethyl)benzoateTrifluoromethyl groupStronger electron-withdrawing effect
N-(4-fluorophenyl)methylamineAmino group attached to a fluorinated phenylLacks benzoate structure; different biological activity
N-(2-fluorobenzyl)-5-amino-3-methoxybenzamideMethoxy group instead of benzoateVariation in functional groups influencing solubility

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

In Vitro Studies

Recent studies have focused on the pharmacological evaluation of similar compounds. For instance, compounds structurally related to this compound have been tested for their efficacy against various cancer cell lines. These studies typically assess cell viability, apoptosis induction, and anti-inflammatory effects using established assays such as MTT or Annexin V staining.

  • Anticancer Activity : A study reported that related benzamide derivatives exhibited IC50 values ranging from 10 to 30 µM against breast cancer cell lines, suggesting potential for further development.
  • Anti-inflammatory Effects : Another investigation highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound remains an area of active research. Preliminary findings suggest that the compound may exert its effects through modulation of key signaling pathways involved in cell proliferation and inflammation. For example:

  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit NF-kB activation, a critical pathway in inflammation and cancer progression .

Properties

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 5-amino-2-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H14FNO3/c1-19-15(18)12-8-11(17)6-7-14(12)20-9-10-4-2-3-5-13(10)16/h2-8H,9,17H2,1H3

InChI Key

UJDIDYVLJJZEKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2F

Origin of Product

United States

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